molecular formula C7H4FNO3S B2404769 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide CAS No. 1401912-25-1

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide

Cat. No.: B2404769
CAS No.: 1401912-25-1
M. Wt: 201.17
InChI Key: WQVBCXDOUNURFR-UHFFFAOYSA-N
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Description

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide is a chemical compound with the molecular formula C7H4FNO3S and a molecular weight of 201.17 g/mol. This compound has a unique chemical structure that has garnered significant interest from researchers worldwide

Properties

IUPAC Name

6-fluoro-1,2λ6,3-benzoxathiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBCXDOUNURFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=NS(=O)(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide typically involves several steps. One common synthetic route includes the reaction of fluorinated benzene derivatives with oxathiazine intermediates under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological processes. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide can be compared with similar compounds such as:

    Benzo[e][1,2,3]oxathiazine 2,2-dioxide: Lacks the fluorine atom, which may affect its reactivity and applications.

    Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    Methylbenzo[e][1,2,3]oxathiazine 2,2-dioxide: Has a methyl group, which can influence its solubility and reactivity.

Biological Activity

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide (CAS No. 3895-25-8) is a compound belonging to the class of benzoxathiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes.

  • Molecular Formula : C₇H₄FNO₃S
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 3895-25-8
  • Structure : The compound features a fluorinated benzene ring fused with an oxathiazine moiety, contributing to its unique chemical reactivity and biological properties.

Research indicates that 6-fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide acts primarily as an inhibitor of human carbonic anhydrase isoforms. The inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions where modulation of bicarbonate and pH levels is critical.

Inhibition of Carbonic Anhydrases

A significant study focused on the inhibitory effects of various benzoxathiazine derivatives on human carbonic anhydrases (hCAs). The results indicated that several derivatives, including those similar to 6-fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide, exhibited nanomolar inhibitory activity against specific hCA isoforms:

  • hCA II : Strong inhibition observed.
  • hCA IX and XII : Selective inhibition noted.
  • hCA I : Poorly inhibited or not affected.

This selectivity is crucial for developing targeted therapies that minimize side effects associated with non-selective inhibitors .

Study Overview

A comprehensive study published in November 2022 examined a series of benzoxathiazine derivatives for their inhibitory potency against four human carbonic anhydrase isoforms. The study synthesized multiple compounds and evaluated their biological activity through enzyme assays.

CompoundInhibition (IC50)Selectivity
6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxideNanomolar rangeHigh for CA IX/XII
Other derivativesVariesVaries

The study concluded that the presence of specific substituents on the benzene ring significantly influenced the inhibitory activity against hCAs. The fluorine substitution at position six was particularly beneficial for enhancing selectivity and potency .

Q & A

Q. What synthetic methodologies are effective for synthesizing 6-fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide, and how can reaction conditions be optimized?

The synthesis typically involves fluorination and cyclization steps. For example, benzo[e][1,2,3]oxathiazine 2,2-dioxide derivatives can be synthesized via reactions with fluorinated intermediates under controlled temperatures (e.g., 0°C) in solvents like CHCl₃, using chiral catalysts such as 4-[(S)-(benzyloxy)(1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl]quinolin-6-ol to achieve high yields (98%) . Optimization requires screening solvents and catalysts: for instance, DCM yields 0% in allylation reactions, while 1,4-dioxane yields 91% .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of fluorinated benzoxathiazine derivatives?

Solvent polarity directly impacts reaction pathways. Polar aprotic solvents (e.g., CH₃CN) favor nucleophilic substitution for fluorination, while non-polar solvents (e.g., toluene) stabilize intermediates in cycloaddition reactions. Temperature control (e.g., 0°C) minimizes side reactions like epimerization . For example, reactions in H₂O at 27% yield versus 1,4-dioxane at 91% highlight solvent-dependent efficiency .

Q. What purification techniques are recommended for isolating 6-fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide from complex mixtures?

Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Crystallization from chloroform or methanol can further purify the compound, as demonstrated by single-crystal X-ray diffraction data (CCDC 1971616) .

Advanced Research Questions

Q. How can enantioselective synthesis of 6-fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide be achieved, and what catalysts are most effective?

Chiral quinuclidine-based catalysts enable enantioselective synthesis. For instance, the use of a quinuclidin-2-yl-methylquinolin-6-ol catalyst at 0°C in CHCl₃ achieves >98% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding and steric effects . Mechanistic studies suggest that fluorination occurs via a six-membered transition state, with the catalyst’s stereochemistry dictating product configuration .

Q. What spectroscopic and computational methods resolve contradictions in reported structural data for fluorinated benzoxathiazine derivatives?

Contradictions in NMR or X-ray data can arise from conformational flexibility or crystal-packing effects. High-resolution mass spectrometry (HRMS) and density functional theory (DFT) calculations validate structures by correlating experimental spectra (e.g., 19F^{19}\text{F} NMR shifts) with theoretical models . For example, discrepancies in 13C^{13}\text{C} NMR signals for the fluorinated ring can be resolved using 2D NMR (HSQC, HMBC) .

Q. How do electronic effects of the fluorine substituent influence the reactivity of benzo[e][1,2,3]oxathiazine 2,2-dioxide in cross-coupling reactions?

The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position. In allylation reactions, this enhances electrophilicity at the C4 position, as shown by regioselective C–C bond formation in 1,4-dioxane (91% yield) versus non-polar solvents . Kinetic studies using Hammett plots confirm the fluorine’s meta-directing effect in SNAr reactions .

Q. What strategies mitigate decomposition pathways during storage or handling of 6-fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide?

Decomposition via hydrolysis or oxidation is minimized by storing the compound under inert atmospheres (N₂/Ar) at –20°C in amber vials. Stability studies in D₂O/CDCl₃ mixtures reveal that acidic conditions accelerate ring-opening, necessitating pH-neutral buffers during biological assays .

Methodological Tables

Q. Table 1. Solvent Effects on Allylation Yield

SolventYield (%)Reference
1,4-Dioxane91
Toluene74
DCM0

Q. Table 2. Key Spectroscopic Data for Structural Validation

TechniqueKey Signal (δ, ppm)ApplicationReference
19F^{19}\text{F} NMR–112 to –115Fluorine position
X-rayC–F bond length: 1.34 ÅCrystal packing analysis

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